molecular formula C26H38FNO B12575471 5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine CAS No. 189690-37-7

5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine

Cat. No.: B12575471
CAS No.: 189690-37-7
M. Wt: 399.6 g/mol
InChI Key: XYDRSTDFWQIRFN-UHFFFAOYSA-N
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Description

5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorinated nonyl chain and a hexyloxy-substituted phenyl group attached to the pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorononyl chain or the pyridine ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine is unique due to its specific combination of a fluorinated nonyl chain and a hexyloxy-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

189690-37-7

Molecular Formula

C26H38FNO

Molecular Weight

399.6 g/mol

IUPAC Name

5-(3-fluorononyl)-2-(4-hexoxyphenyl)pyridine

InChI

InChI=1S/C26H38FNO/c1-3-5-7-9-11-24(27)16-12-22-13-19-26(28-21-22)23-14-17-25(18-15-23)29-20-10-8-6-4-2/h13-15,17-19,21,24H,3-12,16,20H2,1-2H3

InChI Key

XYDRSTDFWQIRFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCC)F

Origin of Product

United States

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